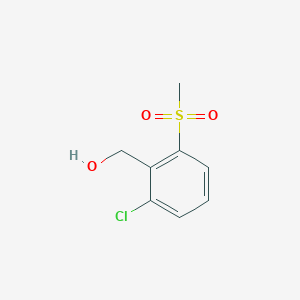

(2-Chloro-6-methanesulfonylphenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Chloro-6-methanesulfonylphenyl)methanol is a chemical compound with the CAS Number: 1549395-22-3 . It has a molecular weight of 220.68 and is typically stored at room temperature . The compound is in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is (2-chloro-6-(methylsulfonyl)phenyl)methanol . The InChI code is 1S/C8H9ClO3S/c1-13(11,12)8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3 .

Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature .

Applications De Recherche Scientifique

Methane Conversion and Utilization

- Direct Conversion of Methane to Fuels and Chemicals: Studies have explored the catalytic conversion of methane to various hydrocarbons, methanol, or aromatics. This area of research is significant due to the challenge of converting methane, a primary component of natural gas, into more useful forms (Holmen, 2009).

- Methane as a Resource for Methanotrophs: Research has shown that methanotrophs, bacteria that use methane as their sole carbon source, can be utilized for various biotechnological applications. This includes the production of single-cell protein, biopolymers, and other valuable compounds (Strong, Xie, & Clarke, 2015).

Catalysis and Chemical Synthesis

- Designing Catalysts for C-H Bond Functionalization: Research in this area involves developing catalysts for the conversion of natural gas to methanol and other liquid hydrocarbons at lower temperatures and with high selectivity. This is crucial for augmenting or displacing petroleum as a source of liquid fuels and chemicals (Hashiguchi, Bischof, Konnick, & Periana, 2012).

- Asymmetric Hydrogenation in Organic Synthesis: Asymmetric hydrogenation of alpha-hydroxy ketones to produce certain alcohols has been studied, highlighting the importance of (2-Chloro-6-methanesulfonylphenyl)methanol in facilitating these reactions (Ohkuma et al., 2007).

Environmental Applications

- Methanol Production from Methane: The biological synthesis of methanol from methane using methanotrophs is an area of interest due to its potential as an environmentally friendly process. Optimizing production conditions and process parameters for methanol production has been a focus of recent studies (Mardina et al., 2016).

- Oxidation of Methane to Methanol: Studies have demonstrated the selective oxidation of methane to methanol under ambient conditions using catalysts like titanium dioxide-supported iron species. This process shows promise for transforming methane into valuable chemicals (Xie et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

(2-chloro-6-methylsulfonylphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3S/c1-13(11,12)8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEQUOMRNGISEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=CC=C1)Cl)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloro-6-methanesulfonylphenyl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carboxylate](/img/structure/B2680878.png)

![N-(3-chlorophenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2680879.png)

![ethyl 4-({2-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2680882.png)

![3,4-dimethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B2680883.png)

![4-(pyrrolidin-1-ylsulfonyl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2680895.png)

![3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyethyl)pyrrolidine-2,5-dione](/img/structure/B2680899.png)